N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide
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Overview
Description
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a pyrrolidine ring, a thiazole ring, and a benzamide moiety
Mechanism of Action
Target of Action
The primary target of this compound is believed to be an enzyme known as Janus kinase 2 (JAK2) . JAK2 is found in some receptors on the surface of cells and plays a crucial role in the production and growth of blood cells .
Mode of Action
The compound is thought to work by blocking the activity of JAK2 . In certain conditions such as myelofibrosis, JAK2 is overactivated . By inhibiting JAK2, the compound can potentially regulate the production and growth of blood cells .
Biochemical Pathways
The inhibition of JAK2 affects the JAK-STAT signaling pathway, which is involved in many cellular processes, including cell growth and differentiation . The downstream effects of this inhibition are yet to be fully understood and may vary depending on the specific cellular context.
Pharmacokinetics
The pyrrolidine ring in the compound’s structure is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage , which could potentially influence its ADME properties.
Result of Action
The molecular and cellular effects of the compound’s action would largely depend on the specific context in which it is used. Given its proposed mechanism of action, it could potentially regulate the production and growth of blood cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine and pyrrolidine intermediates, followed by their coupling with a thiazole derivative. The final step involves the formation of the benzamide linkage. Reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow chemistry techniques. Industrial production also emphasizes the importance of scalability and cost-effectiveness, often employing bulk reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydride, lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar applications.
6,6’-Dimethyl-2,2’-dipyridyl: A bipyridine compound with slight structural variations.
Uniqueness
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide is unique due to its combination of pyrimidine, pyrrolidine, thiazole, and benzamide moieties
Properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c25-17(14-4-6-16(7-5-14)26-19-22-10-12-27-19)23-13-15-3-1-11-24(15)18-20-8-2-9-21-18/h2,4-10,12,15H,1,3,11,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJKAFSTDLFTGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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